molecular formula C10H10N2O B1216185 1-(4-Hydroxybenzyl)imidazole CAS No. 41833-17-4

1-(4-Hydroxybenzyl)imidazole

Cat. No. B1216185
CAS RN: 41833-17-4
M. Wt: 174.2 g/mol
InChI Key: ZEFROCQEWXHIEP-UHFFFAOYSA-N
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Description

1-(4-Hydroxybenzyl)imidazole is a compound that contains an imidazole ring, which is a five-membered aromatic heterocycle widely present in natural products and synthetic molecules . The unique structural feature of the imidazole ring with desirable electron-rich characteristic is beneficial for imidazole derivatives to readily bind with a variety of enzymes and receptors in biological systems through diverse weak interactions .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds .


Molecular Structure Analysis

The molecular structure of 1-(4-Hydroxybenzyl)imidazole is C10H10N2O . The imidazole ring is a five-membered aromatic heterocycle widely present in the important biological building blocks . It is included in chemical sciences, biological sciences, and materials science, and used as a catalyst in compound synthesis and the process of developing new drugs .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . In the neutral form, imidazole can act as a nucleophilic catalyst by attacking the electrophilic center, leading to a phosphorylated or acylated intermediate, which is consecutively hydrolyzed, regenerating the imidazole group .


Physical And Chemical Properties Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Scientific Research Applications

Medicine

1-(4-Hydroxybenzyl)imidazole: has been explored for its pharmacological potential due to the broad spectrum of biological activities associated with imidazole derivatives. These compounds have been investigated for their antibacterial, antifungal, antituberculosis, antiviral, anticancer, antioxidant, antidiabetic, anti-inflammatory, and analgesic effects . They are also studied for their ability to inhibit various enzymes, such as cholinesterase, carbonic anhydrase, and monoamine oxidase (MAO), which are crucial targets in the treatment of numerous diseases .

Synthetic Chemistry

In synthetic chemistry, 1-(4-Hydroxybenzyl)imidazole serves as a key structural motif in functional molecules. The regiocontrolled synthesis of substituted imidazoles, including this compound, is of strategic importance due to their applications ranging from pharmaceuticals to functional materials and catalysis . The versatility and utility of imidazoles in synthetic chemistry make them a subject of ongoing research and methodological advancements .

Industry

Imidazole derivatives, including 1-(4-Hydroxybenzyl)imidazole , find industrial applications due to their versatile range of biological and pharmacological activities. They are used in the synthesis of biologically active molecules such as drugs and therapeutic agents, and also as selective plant growth regulators, fungicides, herbicides . The demand for environmentally friendly methods in chemical organic synthesis has increased the popularity of imidazole derivatives .

Green Chemistry

1-(4-Hydroxybenzyl)imidazole: plays a role in green chemistry as a catalyst or intermediate in the synthesis of imidazole derivatives. The development of novel catalysts like cerium phosphate (CeP2O7) for the green synthesis of imidazole derivatives highlights the compound’s contribution to environmental sustainability . Such advancements underscore the importance of green metrics in assessing the environmental impact of chemical processes .

Ionic Liquids

Imidazole-based compounds, including 1-(4-Hydroxybenzyl)imidazole , are used to create ionic liquids with unique properties such as nonvolatility, nonflammability, high ionic conductivity, and solubility with various compounds . These ionic liquids have applications in biomedicine, biomass conversion, electrochemistry, analytical chemistry, separation extraction, CO2 capture, and conversion .

N-Heterocyclic Carbenes

1-(4-Hydroxybenzyl)imidazole: is related to imidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs). NHCs have become commonplace in modern organic synthesis as both ligands and organocatalysts . The synthesis of imidazoles using NHC-catalyzed protocols demonstrates the compound’s relevance in the development of new synthetic methodologies .

Mechanism of Action

Target of Action

1-(4-Hydroxybenzyl)imidazole, also known as 4-((1H-imidazol-1-yl)methyl)phenol, interacts with a variety of targets. These include Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin among others . These targets play crucial roles in various biological processes, contributing to the compound’s diverse range of effects.

Mode of Action

The compound’s interaction with its targets leads to a series of biochemical changes. For instance, it has been suggested that the sulfur atom in the compound is necessary for optimal activity . The compound’s interaction with its targets can lead to changes in the target’s function, which can have downstream effects on various biological processes.

Biochemical Pathways

The imidazole group, a key component of 1-(4-Hydroxybenzyl)imidazole, is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . This suggests that the compound may affect pathways related to these molecules.

Pharmacokinetics

In silico techniques such as structure-based drug design (sbdd), pharmacokinetic profiling, and quantum chemical calculations provide a safer, faster, and economical avenues in modern drug discovery .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may damage the unborn child .

Future Directions

The current review illustrates that imidazole derivatives have promising pharmacological effects particularly as anticancer, anti-microbial, and anti-inflammatory with a great potential for treating various human diseases . The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area .

properties

IUPAC Name

4-(imidazol-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-3-1-9(2-4-10)7-12-6-5-11-8-12/h1-6,8,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFROCQEWXHIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194643
Record name 1-(4-Hydroxybenzyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxybenzyl)imidazole

CAS RN

41833-17-4
Record name 1-(4-Hydroxybenzyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041833174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Hydroxybenzyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a manner analogous to that described in the second paragraph of Example 13, from 4-hydroxybenzyl alcohol and imidazole, 4-[(1-imidazolyl)methyl]phenol was obtained.
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Synthesis routes and methods II

Procedure details

To a stirred solution of the compound of Step A (16.3 g, 86.1 mmole) in methylene chloride (860 ml) cooled to 5° C., was added boron tribromide (32.6 ml, 344.4 mmole) dropwise over 15 minutes. After 2 hours at 5° C., the reaction was quenched with methanol dropwise, evaporated to dryness, and redissolved in methanol, water, and methylene chloride. The pH was adjusted to 8.4 with sodium hydroxide. The organic layer was dried over sodium sulfate and evaporated to dryness to give N-p-hydroxybenzylimidazole (13.6 g, 91%) which was used without further purification:
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-(4-Hydroxybenzyl)imidazole interact with DBH and what are the downstream effects?

A1: 1-(4-Hydroxybenzyl)imidazole acts as a substrate for DBH []. This means the enzyme can catalyze a reaction with this compound. Specifically, DBH catalyzes the oxidation of 1-(4-Hydroxybenzyl)imidazole to 4-hydroxybenzaldehyde, utilizing ascorbate and oxygen in the process []. This interaction is significant because it provides insight into the structure-activity relationship of DBH substrates and offers a starting point for designing new inhibitors.

Q2: How does the structure of 1-(4-Hydroxybenzyl)imidazole relate to its activity as a DBH substrate?

A2: The structure of 1-(4-Hydroxybenzyl)imidazole is crucial for its DBH substrate activity. Research indicates that the presence of a heterocyclic ring, such as imidazole, at the alkyl chain terminus is tolerated for substrate activity []. Notably, replacing the imidazole moiety with pyrazole, forming 1-(4-Hydroxybenzyl)pyrazole, results in the loss of substrate activity and instead confers potent DBH inhibition []. This suggests that the specific arrangement of atoms within the heterocyclic ring significantly influences the interaction with DBH and dictates whether a compound acts as a substrate or inhibitor.

Q3: What modifications to 1-(4-Hydroxybenzyl)imidazole-2-thione have been explored to understand the structure-activity relationship at the copper binding site of DBH?

A3: Researchers investigated various structural changes to 1-(4-Hydroxybenzyl)imidazole-2-thione, a known DBH inhibitor, to understand the importance of the copper-binding region []. Replacing the thione sulfur with oxygen or nitrogen led to reduced inhibitory potency, highlighting the essential role of sulfur for optimal activity []. Further studies exploring the relationship between the pKa of the ligand group and inhibitory potency revealed no direct correlation over a range of approximately 10 pKa units []. This suggests that factors beyond ligand pKa influence binding affinity.

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